7-(Bromomethyl)quinoline
Overview
Description
7-(Bromomethyl)quinoline, also known as BMQ, is an aromatic heterocyclic compound with a unique chemical structure and a wide range of applications in scientific research. It is an important intermediate in organic synthesis, and has been widely used as a reagent in the preparation of various compounds and materials. BMQ has been extensively studied for its potential applications in biochemistry, pharmacology, and other fields.
Scientific Research Applications
Anticancer Activity
7-(Bromomethyl)quinoline derivatives have been studied for their potential anticancer properties. The quinoline nucleus is present in various therapeutic agents, and modifications at the C-7 position, such as bromomethyl groups, can enhance biological activity . These derivatives can interact with DNA or cellular targets, leading to cytotoxic effects against cancer cells.
Antioxidant Properties
The structural framework of quinoline allows for the development of compounds with significant antioxidant capabilities. The bromomethyl group at the C-7 position may contribute to the scavenging of free radicals, protecting cells from oxidative stress, which is a contributing factor in many diseases .
Anti-Inflammatory Agents
Quinoline derivatives, including those with a 7-(bromomethyl) group, exhibit anti-inflammatory activity. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them valuable in the treatment of inflammatory disorders .
Antimalarial Applications
Quinolines are well-known for their antimalarial effects, with chloroquine being a famous example. Derivatives of 7-(Bromomethyl)quinoline could be synthesized to develop new antimalarial drugs that work by interfering with the life cycle of the malaria parasite .
Anti-SARS-CoV-2 (COVID-19)
Research has indicated that certain quinoline derivatives show promise as anti-SARS-CoV-2 agents. The bromomethyl substitution at the C-7 position might enhance the binding affinity to viral proteins, potentially leading to effective treatments for COVID-19 .
Antituberculosis Activity
The fight against tuberculosis (TB) has led to the exploration of quinoline derivatives as antituberculosis agents. 7-(Bromomethyl)quinoline compounds could target mycobacterial enzymes or pathways essential for the survival of the tuberculosis bacteria .
properties
IUPAC Name |
7-(bromomethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJYELCKVSSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556833 | |
Record name | 7-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)quinoline | |
CAS RN |
769100-08-5 | |
Record name | 7-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.